Structural Differentiation: Unsubstituted 2-Position on the Benzimidazole Core Distinguishes CAS 2097859-89-5 from the 2-Methyl Analog CAS 2097929-23-0
The target compound carries a hydrogen atom at the 2-position of the benzimidazole ring, whereas the closest commercially cataloged analog, 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097929-23-0), bears a methyl substituent at this position [1]. This single-atom difference (H vs. CH₃) is a critical determinant in benzimidazole-based SAR, as the 2-position directly influences both steric accessibility to biological targets and the electronic character of the fused imidazole ring [2].
| Evidence Dimension | Substituent identity at benzimidazole 2-position |
|---|---|
| Target Compound Data | R₂ = H (unsubstituted); Molecular Formula: C₁₅H₂₀N₄O₃S; MW: 336.4 g/mol |
| Comparator Or Baseline | 2-Methyl analog (CAS 2097929-23-0): R₂ = CH₃; Molecular Formula: C₁₆H₂₂N₄O₃S; MW: 350.4 g/mol |
| Quantified Difference | ΔMW = 14.0 g/mol (methyl group addition); molecular formula differs by CH₂; increased steric bulk and altered electron density at the 2-position in the comparator |
| Conditions | Structural comparison based on PubChem-registered SMILES and molecular formula data |
Why This Matters
The absence of a 2-substituent in the target compound provides a synthetically accessible handle for further derivatization and yields distinct physicochemical and potential pharmacological properties compared to the 2-methyl analog, making it a uniquely positioned building block or probe molecule.
- [1] PubChem Compound Summary for CID 121193888, 4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097859-89-5 (Accessed 2026-04-29). View Source
- [2] Bonfanti JF, Andries K, Doublet F, Fortin J, Muller P, Willebrords R, Gevers T, Timmerman P. Morpholinyl containing benzimidazoles as inhibitors of respiratory syncytial virus replication. WO2005058871A1, published June 30, 2005. The patent discloses extensive SAR demonstrating that substitution at the benzimidazole 2-position (R₂a/R₃a) modulates antiviral activity. View Source
